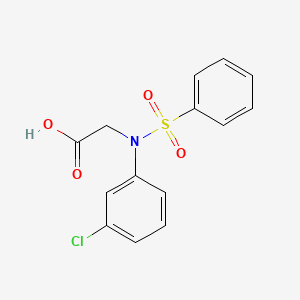

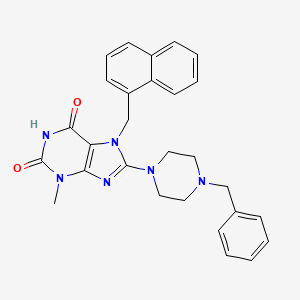

![molecular formula C19H15ClN2O B2915854 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-30-7](/img/structure/B2915854.png)

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Rh(III)-Catalyzed Synthesis : Rhodium-catalyzed C–H activation/annulation reactions have been employed to construct structurally important polycyclic heteroaromatic compounds .

Molecular Structure Analysis

The molecular structure of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one consists of a cinnoline core with a chlorobenzyl substituent. The chlorine atom is attached to the benzyl group at position 3. Refer to the provided structure for visual representation .

Physical and Chemical Properties Analysis

科学的研究の応用

Photochemical Reactions and Cyclodehydrogenation

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is involved in photochemical reactions and cyclodehydrogenation processes. Studies demonstrate the photochemical transformations of azo compounds into benzo[c]cinnolines through cyclodehydrogenation, highlighting the potential for synthesizing complex heterocyclic compounds (Badger, Drewer, & Lewis, 1964). This process is crucial for creating structures with significant applications in medicinal chemistry and materials science.

Mechanism of Carbazole Formation

The compound serves as an intermediate in the formation of carbazoles, a class of compounds with various pharmaceutical applications. Research into the photo-induced transformation of 5,6-dihydrobenzo[c]cinnoline to carbazole provides insight into the mechanistic pathways of photoreactions, with implications for developing photochemical synthesis methods (Inoue, Hiroshima, & Miyazaki, 1979).

Isothiourea-Catalyzed Asymmetric Synthesis

Isothiourea-catalyzed reactions involving α-chloro cyclic hydrazones and carboxylic acids lead to functionalized 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives. This stereoselective synthesis method opens avenues for producing compounds with defined chirality, essential for pharmaceutical applications (Zhang & Song, 2018).

Synthesis of Condensed Pyridazine Derivatives

The compound's derivatives have been synthesized and evaluated for their affinity to benzodiazepine receptors, indicating their potential as therapeutic agents. This research underscores the importance of structural diversity in drug discovery, particularly for central nervous system targets (Nakao et al., 1990).

Synthesis of Dihydrobenzo[h]cinnoline-5,6-diones

Novel synthetic approaches have been developed for dihydrobenzo[h]cinnoline-5,6-diones, demonstrating their potential in anticancer research. The multifunctionalized derivatives of these compounds show promising cytotoxic activities against various human tumor cell lines, highlighting their potential in oncology (Dang Thi et al., 2015).

作用機序

Target of Action

The primary target of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family which dimerises with cyclin T to form positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription .

Mode of Action

The compound interacts with CDK9, inhibiting its function . This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) subunit of RNA polymerase II, which is a crucial step in the transcription process .

Biochemical Pathways

The inhibition of CDK9 affects the transcriptional elongation process, leading to the downregulation of anti-apoptotic proteins that initiate cancer cell immortality . This disruption in the biochemical pathway can lead to the initiation of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

It is known that the compound has improved potency, metabolic stability, and aqueous solubility compared to its parent compound, seliciclib . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By inhibiting CDK9, the compound disrupts the normal functioning of cancer cells, leading to their death .

特性

IUPAC Name |

2-[(3-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-16-6-3-4-13(10-16)12-22-18(23)11-15-9-8-14-5-1-2-7-17(14)19(15)21-22/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFZSZJEABPAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

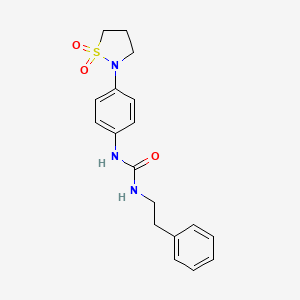

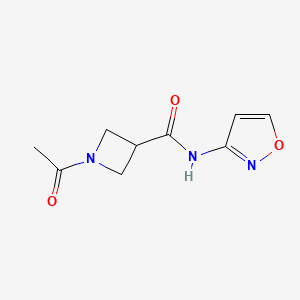

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

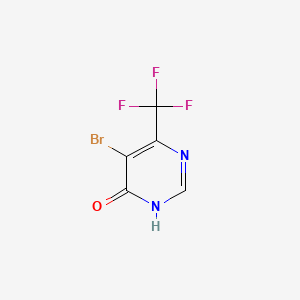

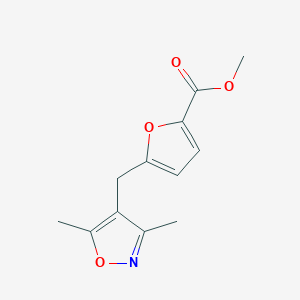

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)

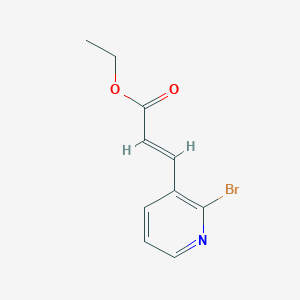

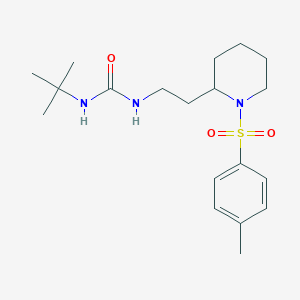

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)